Whitepaper: Synthesis and Characterization of 4-Methoxy-6-nitroquinolin-2(1H)-one
Whitepaper: Synthesis and Characterization of 4-Methoxy-6-nitroquinolin-2(1H)-one
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract: The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one. We will explore a logical and efficient synthetic pathway, from readily available starting materials to the final product. Each step is rationalized, drawing upon established chemical principles to explain experimental choices. Furthermore, a detailed protocol for the structural and purity confirmation of the target molecule using modern analytical techniques is presented. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically rigorous guide to this compound.
Introduction and Strategic Rationale
The quinolin-2(1H)-one core, also known as carbostyril, is a heterocyclic motif of significant interest due to its prevalence in natural products and its wide range of biological activities.[1][2] Derivatives have been investigated for applications including anticancer, antimicrobial, and cardiotonic agents.[3][4] The specific compound, 4-Methoxy-6-nitroquinolin-2(1H)-one (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.18 g/mol ), serves as a valuable intermediate for further functionalization.[5][6][7] The presence of the nitro group offers a handle for reduction to an amine, enabling subsequent amide or sulfonamide coupling, while the methoxy group modulates the electronic properties of the scaffold.
The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a well-established quinolone synthesis followed by functional group modification. The core logic is to first construct the foundational 4-hydroxy-6-nitroquinolin-2(1H)-one ring system and then perform a targeted O-methylation to achieve the final product. This approach leverages common and predictable reaction mechanisms, ensuring a high degree of success and reproducibility in a laboratory setting.
Synthetic Pathway and Experimental Protocols
The synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one is most logically achieved via a two-step process. This involves an initial cyclocondensation reaction to form the quinolinone core, followed by an etherification to install the methoxy group.
Caption: Synthetic pathway for 4-Methoxy-6-nitroquinolin-2(1H)-one.
Step 1: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one
This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach or Gould-Jacobs synthesis, which are classical methods for forming the quinolinone ring system.[8]
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Principle: The reaction begins with the condensation of 4-nitroaniline with diethyl malonate. One of the ester groups of diethyl malonate undergoes transamidation with the aniline. The resulting intermediate is then subjected to high temperature in the presence of a dehydrating/condensing agent like Polyphosphoric Acid (PPA). PPA serves as both a solvent and a catalyst, promoting the intramolecular cyclization via electrophilic attack of the aryl ring onto the second carbonyl group, followed by tautomerization to yield the more stable 4-hydroxyquinolinone product.
Experimental Protocol:
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To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-nitroaniline (1.0 eq) and diethyl malonate (1.2 eq).
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Slowly add Polyphosphoric Acid (PPA) (10x weight of aniline) to the mixture with stirring. The mixture will become a thick, stirrable slurry.
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Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).
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After completion, allow the mixture to cool to approximately 80-90 °C.
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Carefully and slowly pour the warm reaction mixture into a beaker containing ice-water (approx. 500 mL for a 10g scale reaction) with vigorous stirring. This will quench the reaction and precipitate the product.
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Stir the resulting suspension for 1-2 hours to ensure complete precipitation.
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Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol to remove residual impurities.
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Dry the crude product, 4-hydroxy-6-nitroquinolin-2(1H)-one, in a vacuum oven. The product can be used in the next step without further purification or can be recrystallized from acetic acid or DMF/water if necessary.
Step 2: Synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one
This step is a standard Williamson ether synthesis, where the hydroxyl group of the quinolinone is deprotonated to form a nucleophilic alkoxide, which then attacks an alkyl halide.
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Principle: The 4-hydroxy group of the quinolinone is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate it, forming a phenoxide-like anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired ether linkage.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation without interfering with the nucleophile.
Experimental Protocol:
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In a dry round-bottom flask under a nitrogen atmosphere, suspend the crude 4-hydroxy-6-nitroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF.
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Add anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 eq) to the suspension.
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (CH₃I) (1.5 eq) dropwise via a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood with appropriate personal protective equipment.
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Heat the reaction mixture to 50-60 °C and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and pour it into cold water.
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A solid precipitate of the product will form. Stir for 30 minutes.
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Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.
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Dry the solid product, 4-Methoxy-6-nitroquinolin-2(1H)-one, under vacuum. The product can be further purified by recrystallization from ethanol or ethyl acetate if required.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Caption: Workflow for the characterization of the final product.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol [5] |
| Appearance | Yellow or off-white solid |
| Purity | >95% (as determined by HPLC)[10] |
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic analyses.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.0 | br s | 1H | NH -1 | Exchangeable proton of the lactam amide. |
| ~8.2 - 8.4 | d | 1H | ArH -5 | Downfield shift due to deshielding from the adjacent C4-substituent and the peri-nitro group. |
| ~8.0 - 8.2 | dd | 1H | ArH -7 | Deshielded by the electron-withdrawing nitro group at C6. |
| ~7.8 - 8.0 | d | 1H | ArH -8 | Typical aromatic proton region. |
| ~6.2 - 6.4 | s | 1H | CH -3 | Olefinic proton on the quinolinone ring. |
| ~3.9 - 4.1 | s | 3H | OCH₃ -4 | Characteristic singlet for methoxy group protons.[5] |
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3100 | Medium | N-H Stretch (Lactam) |
| 1650 - 1670 | Strong | C=O Stretch (Lactam carbonyl)[5] |
| 1590 - 1610 | Medium | C=C Aromatic Stretch |
| 1510 - 1530 | Strong | Asymmetric N-O Stretch (Ar-NO₂)[5] |
| 1340 - 1360 | Strong | Symmetric N-O Stretch (Ar-NO₂) |
| 1250 - 1280 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1020 - 1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Table 3: Mass Spectrometry Data
| Technique | Expected m/z Value | Ion Assignment |
| ESI-MS (+) | 221.05 | [M+H]⁺ |
| ESI-MS (+) | 243.03 | [M+Na]⁺ |
| HRMS (ESI+) | 221.0557 | [M+H]⁺ |
Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Acids: Polyphosphoric acid, nitric acid, and sulfuric acid are highly corrosive. Handle with extreme care.
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Methyl Iodide: A toxic, volatile, and suspected carcinogenic substance. All transfers should be performed using a syringe in a fume hood.
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Solvents: DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.
Conclusion
This guide details a robust and logical two-step synthesis for 4-Methoxy-6-nitroquinolin-2(1H)-one, starting from 4-nitroaniline. The chosen methods—a thermal cyclocondensation followed by a Williamson ether synthesis—are reliable and scalable for laboratory purposes. The comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a validated protocol for confirming the structural integrity and purity of the final product. This molecule represents a versatile platform for the development of novel quinolinone-based compounds for further investigation in drug discovery and materials science.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. du.edu.eg [du.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-6-nitroquinolin-2(1H)-one (934687-51-1) for sale [vulcanchem.com]
- 6. parchem.com [parchem.com]
- 7. 4-Methoxy-6-nitroquinolin-2(1H)-one | 934687-51-1 [sigmaaldrich.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Methoxy-6-nitroquinolin-2(1H)-one | CymitQuimica [cymitquimica.com]
